(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid
CAS No.: 158567-93-2
Cat. No.: VC21272226
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158567-93-2 |
---|---|
Molecular Formula | C13H17NO2 |
Molecular Weight | 219.28 g/mol |
IUPAC Name | ethyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12+/m1/s1 |
Standard InChI Key | BJOUEZQMVVKCPC-NEPJUHHUSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2 |
SMILES | C1CC(NC1C2=CC=CC=C2)C(=O)O |
Canonical SMILES | CCOC(=O)C1CCC(N1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid possesses a distinctive molecular structure characterized by a five-membered pyrrolidine ring substituted with a phenyl group at position 5 and a carboxylic acid function at position 2. The compound has the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. The specific stereochemistry at positions 2 (S configuration) and 5 (R configuration) contributes significantly to its biological activity and chemical reactivity.
Physical and Chemical Properties
The physical and chemical properties of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid are summarized in the following table:
Property | Value |
---|---|
CAS Number | 203645-40-3 |
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
Standard InChI | InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 |
Standard InChIKey | SMWADGDVGCZIGK-ZJUUUORDSA-N |
Isomeric SMILES | C1CC@HC(=O)O |
The compound's structure allows for multiple interaction points with biological targets, including hydrogen bonding through the carboxylic acid and amine groups, and hydrophobic interactions via the phenyl ring. These characteristics contribute to its utility in both synthetic and biological applications.
Stereochemistry
The stereochemistry of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a critical aspect of its structure that influences its biological activity and chemical behavior. The (2S) configuration at the carbon bearing the carboxylic acid group and the (5R) configuration at the carbon with the phenyl substituent create a specific three-dimensional arrangement that can selectively interact with biological receptors and enzymes. This stereochemical precision makes the compound valuable for research requiring specific molecular recognition patterns.
Research Applications
Peptide Synthesis
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid serves as an important building block in peptide synthesis, where its chiral centers contribute to the creation of complex peptides with specific biological activities. In peptide synthesis applications, the compound is often modified with protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to facilitate selective modifications during the synthetic process.
The incorporation of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid into peptide structures can induce specific conformational constraints, potentially enhancing binding affinity to target receptors and increasing metabolic stability. These properties make the compound particularly valuable in the development of peptidomimetics and peptide-based drug candidates.
Drug Development
The unique structure of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid makes it valuable in the design of novel drug candidates, particularly in neuropharmacology. Its ability to interact with neurotransmitter systems suggests potential therapeutic applications in neurological disorders. The compound's derivatives, such as (2S,5R)-5-(2-chlorophenyl)-1-(2′-methoxy-[1,1′-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic acid, have demonstrated promising anti-inflammatory properties, indicating potential applications in treating inflammatory diseases .
Research into pyrrolidine carboxylic acid derivatives has revealed their utility for the treatment of inflammatory conditions, as documented in multiple patent applications . The development of these compounds represents an important direction in pharmaceutical research, with potential implications for conditions characterized by inflammatory processes.
Biochemical Research
In biochemical research, (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is utilized to study enzyme interactions and metabolic pathways. The compound's specific stereochemistry allows researchers to investigate structure-activity relationships and probe the binding pockets of various enzymes. Such studies contribute to the understanding of complex biological processes and disease mechanisms, potentially leading to the development of novel therapeutic approaches.
The compound's ability to interact with specific biological targets makes it a valuable tool for elucidating biochemical pathways involved in various physiological and pathological conditions. By serving as a molecular probe, (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid enables researchers to gain insights into fundamental biological processes at the molecular level.
Derivatives and Analogues
Derivatives of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, including Boc- and Fmoc-protected forms, are widely employed in peptide synthesis and drug development. These derivatives enhance the compound's stability and reactivity under various reaction conditions, facilitating its incorporation into complex molecular structures. Additionally, structural analogues such as (2S,5R)-5-(2-chlorophenyl)-1-(2′-methoxy-[1,1′-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic acid have shown promise in specific therapeutic applications, particularly in treating inflammatory diseases .
The development of such derivatives represents an important area of research, with potential implications for the treatment of various conditions. By modifying the basic structure of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, researchers can fine-tune its physical, chemical, and biological properties to achieve desired pharmacological profiles.
Synthetic Approaches
Key Intermediates
The synthesis of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid and its derivatives often involves key intermediates that serve as building blocks in the synthetic pathway. For example, in the synthesis of the related compound (2S,5R)-5-(2-chlorophenyl)-1-(2′-methoxy-[1,1′-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic acid, the intermediate (2S,5R)-methyl 5-(2-chlorophenyl)pyrrolidine-2-carboxylate hydrochloride plays a crucial role .
These intermediates are typically protected forms of the target compound, with the amine and/or carboxylic acid groups modified to prevent unwanted side reactions during the synthetic process. The strategic use of protecting groups and careful control of reaction conditions are essential for achieving high yields and stereoselectivity in the synthesis of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid and its derivatives.
Recent Advances and Future Directions
Current Research Trends
Recent research trends involving (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid include the development of novel derivatives with enhanced therapeutic properties, improved synthetic methods for producing these compounds with high optical purity, and exploration of their potential applications in various medical conditions. The focus on developing derivatives such as (2S,5R)-5-(2-chlorophenyl)-1-(2′-methoxy-[1,1′-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic acid for treating inflammatory diseases represents a significant direction in this field .
Additionally, research into polymorphic forms of these compounds, as indicated by patent applications such as "POLYMORPHS OF (2S,5R)-5-(2-CHLOROPHENYL)-1-(2'-METHOXY-[1,1'-BIPHENYL]-4-CARBONYL)PYRROLIDINE-2-CARBOXYLIC ACID AND PREPARATION PROCESSES THEREOF," highlights the importance of solid-state properties in pharmaceutical development .
Future Prospects
The future prospects for (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid and its derivatives are promising, with potential applications extending beyond their current uses. The continued exploration of structure-activity relationships, development of novel synthetic methods, and investigation of additional biological activities will likely expand the utility of these compounds in pharmaceutical research and development.
The growing interest in chiral compounds for various applications, coupled with advances in synthetic chemistry and drug discovery technologies, suggests that (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid will remain an important compound in chemical and pharmaceutical research for the foreseeable future.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume